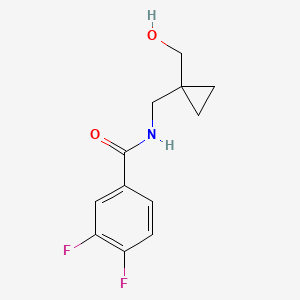

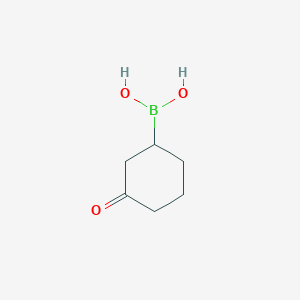

![molecular formula C13H7N3O6 B2736852 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 309735-46-4](/img/structure/B2736852.png)

1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones are a class of organic compounds that contain a dibenzoxazepinone core . They are part of a larger family of compounds known as dibenzoxazepines .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and similar compounds has been achieved through a base-promoted protocol . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones is characterized by a dibenzoxazepinone core . The exact structure can vary depending on the specific isomer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones typically involve base-promoted reactions . For example, the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines involves a reaction starting from 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-ones can vary depending on the specific isomer . Detailed information on the physical and chemical properties of “1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one” specifically was not found in the sources I retrieved.Applications De Recherche Scientifique

Synthesis and Reactivity

1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is utilized in synthetic chemistry for various applications. A study demonstrated its preparation through intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products. This compound's reactivity was contrasted with nitro-substituted benzoannulated five-membered heterocycles, highlighting its unique reactivity due to steric hindrance (Samet et al., 2005).

Biological Activities and Applications

Antidepressant Analogues : The synthesis process of this compound led to analogues of the antidepressant drug Sintamil. These derivatives are of interest due to their potential biological activities (Samet et al., 2005).

HIV-1 Reverse Transcriptase Inhibition : Research has shown that certain derivatives of dibenz[b,f][1,4]oxazepin-11(10H)-one can inhibit HIV-1 reverse transcriptase. The A-ring substitution in these compounds significantly enhances their potency, making them potential candidates for HIV treatment (Klunder et al., 1992).

Antiinflammatory and Analgesic Properties : Studies have found that N-substituted derivatives of dibenzoxazepines, including those related to this compound, possess antiinflammatory and analgesic properties. These compounds selectively antagonize the EP1 receptor subtype, contributing to their antinociceptive activities (Hallinan et al., 1993).

Chemical Transformations and Derivatives

Microbial Transformation : A microbial transformation study of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by various fungi yielded new derivatives, demonstrating the compound's versatility in biochemical pathways (Jiu et al., 1977).

Synthesis of Dibenzoxazepinones : The compound has also been used in the synthesis of dibenzoxazepinones, which are transformed into various derivatives for potential use as psychotropic agents. This includes the synthesis of polyfluorinated analogues of such agents (Gerasimova et al., 1989).

Propriétés

IUPAC Name |

7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O6/c17-13-12-9(16(20)21)5-7(15(18)19)6-11(12)22-10-4-2-1-3-8(10)14-13/h1-6H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNXLERKYIWYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)

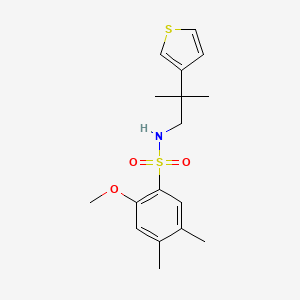

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)

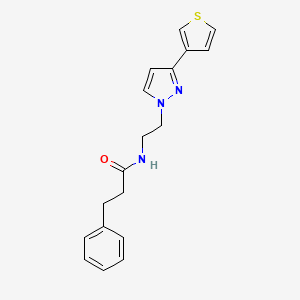

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2736785.png)

![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)